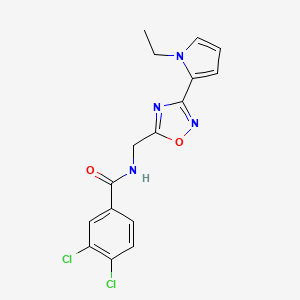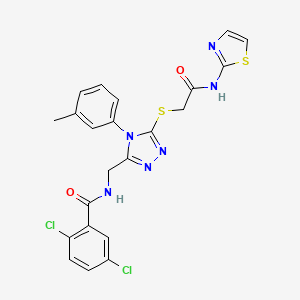
6-fluoro-1-(3-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-(3-fluorobenzyl)-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as Compound A and is known for its ability to modulate the activity of certain proteins in the human body.
Scientific Research Applications
Radiopharmaceutical Applications
Fluorine-18 labelled compounds, such as [18F]MK-6240, demonstrate significant potential in positron emission tomography (PET) imaging for detecting neurofibrillary tangles in Alzheimer's disease. The detailed synthesis and quality control processes ensure these compounds meet regulatory standards for human PET studies, offering a pathway for clinical research use in neurodegenerative disorders (Collier et al., 2017).
Antibacterial Activity
Fluorinated quinolone derivatives exhibit potent antibacterial activity against Gram-positive pathogens, including resistant strains like MRSA, PRSP, and VRE. These compounds, through modifications at specific positions, show enhanced activity compared to non-fluorinated counterparts and are promising candidates for treating infections caused by resistant bacteria (Inagaki et al., 2003).
Antimycobacterial Properties
Newer fluorinated compounds related to quinolones have been synthesized and evaluated for their antimycobacterial activities, showing high efficacy against Mycobacterium tuberculosis strains, including drug-resistant variants. Such compounds are crucial for developing new treatments for tuberculosis, highlighting the importance of fluorine atoms in enhancing pharmacological activities (Senthilkumar et al., 2008).
Fluorinated Heterocycles as AChE Inhibitors
Fluorinated pyrrolidin-2-one derivatives have been explored for their potential as acetylcholinesterase inhibitors, a target for Alzheimer's disease treatment. Docking and molecular dynamics simulation studies indicate these compounds could form stable complexes with AChE, suggesting their utility in designing novel anti-Alzheimer's agents (Gupta et al., 2022).
Structural and Molecular Analysis
Fluorinated compounds, including those with isoxazole and pyrrolidine rings, have been structurally characterized, revealing insights into their molecular conformations and potential biological activities. Such studies provide a foundation for understanding the interaction mechanisms of these compounds with biological targets, facilitating the design of more effective therapeutic agents (Prasad et al., 2018).
properties
IUPAC Name |
6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N2O3S/c1-18-7-9-21(10-8-18)35(33,34)26-17-31(16-19-5-4-6-20(28)13-19)24-15-25(30-11-2-3-12-30)23(29)14-22(24)27(26)32/h4-10,13-15,17H,2-3,11-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDRHNQUMPZUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2819254.png)
![N-(4-(2-((4-(dimethylamino)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2819255.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2819256.png)
![N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2819260.png)
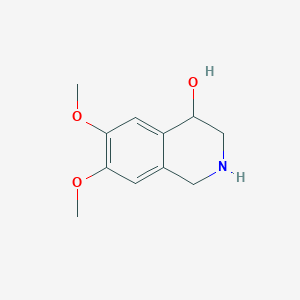
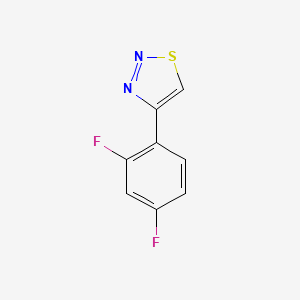
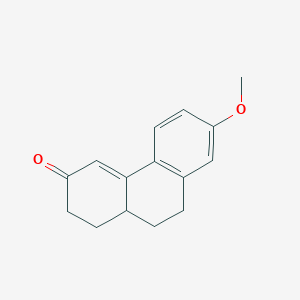
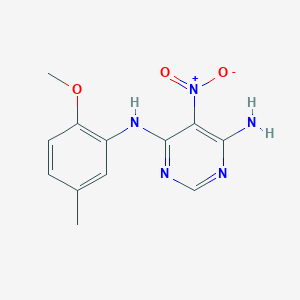
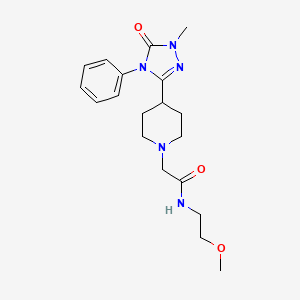
![2-[[3-(4-Fluorophenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]butanoic acid ethyl ester](/img/structure/B2819267.png)
![2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2819268.png)
